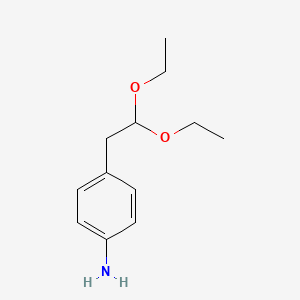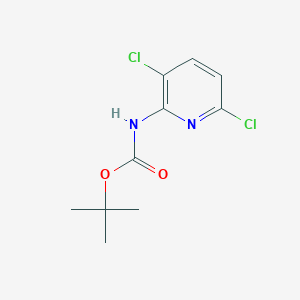
1-Difluoromethanesulfonyl-3-nitrobenzene
Vue d'ensemble
Description
1-Difluoromethanesulfonyl-3-nitrobenzene is a chemical compound with the molecular formula C₇H₅F₂NO₄S and a molecular weight of 237.18 g/mol . It features a benzene ring substituted with a nitro group (NO₂) and a difluoromethanesulfonyl group (CF₂SO₂). This compound is primarily used for research purposes and has various applications in scientific research .
Méthodes De Préparation
The synthesis of 1-Difluoromethanesulfonyl-3-nitrobenzene involves several steps. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with difluoromethyl lithium or difluoromethyl magnesium bromide under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Difluoromethanesulfonyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts depending on the desired transformation . Major products formed from these reactions include amino derivatives, substituted benzenes, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
1-Difluoromethanesulfonyl-3-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Difluoromethanesulfonyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group and the difluoromethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include nucleophilic aromatic substitution and redox reactions, which are crucial for its applications in synthesis and research .
Comparaison Avec Des Composés Similaires
1-Difluoromethanesulfonyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-3-nitrobenzene: Similar in structure but with a chlorine atom instead of the difluoromethanesulfonyl group.
1-Fluoro-3-nitrobenzene: Contains a fluorine atom instead of the difluoromethanesulfonyl group.
3-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the nitro and difluoromethanesulfonyl groups, which impart specific reactivity and make it valuable for various research applications .
Propriétés
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-73-8 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)




![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)



![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)


